molecular formula C9H10BrFO B3046375 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene CAS No. 123644-44-0

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene

Cat. No.: B3046375
CAS No.: 123644-44-0
M. Wt: 233.08 g/mol
InChI Key: UFLGOUIOBFQBPC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where a bromomethyl group and a 2-fluoroethoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 3-(2-fluoroethoxy)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromomethyl group.

    Etherification: The intermediate product is then subjected to etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form the final compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 3-(2-fluoroethoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

    Material Science: It is utilized in the preparation of functionalized materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The 2-fluoroethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-(2-fluoroethoxy)benzene: Similar structure but with the bromomethyl group at the para position.

    1-(Bromomethyl)-2-fluoro-4-(2-fluoroethoxy)benzene: Contains an additional fluorine atom on the benzene ring.

    1-Bromo-4-(2-fluoroethoxy)benzene: Lacks the bromomethyl group, only has a bromo and a 2-fluoroethoxy group.

Properties

IUPAC Name

1-(bromomethyl)-3-(2-fluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGOUIOBFQBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCF)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576662
Record name 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123644-44-0
Record name 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PPh3 (3.08 g, 11.8 mmol) and CBr4 (2.93 g, 8.82 mmol) were added to a solution of 37 (1.00 g, 5.88 mmol) in DCM (20 mL) under nitrogen and stirred at room temperature for 1 h. The reaction mixture was filtered, concentrated and chromatographed to isolate the 49 as a colorless solid (0.85 g, 62% yield).
Name
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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